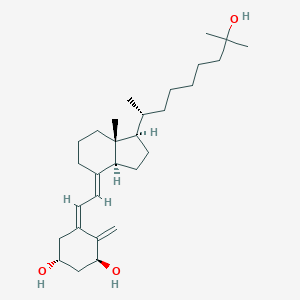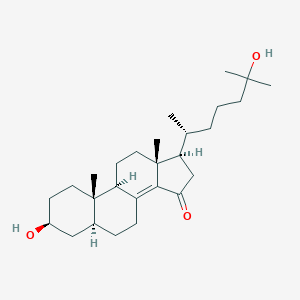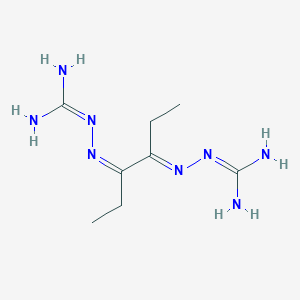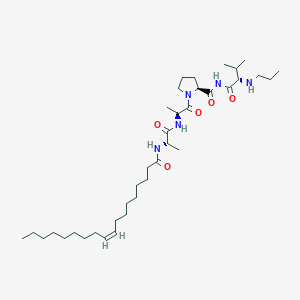![molecular formula C8H15NOS2 B219069 (3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-93-0](/img/structure/B219069.png)
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol and its derivatives exhibit inhibitory activities toward specific enzymes, such as glycosidases. For instance, a study by Popowycz et al. (2001) demonstrated that certain derivatives selectively inhibit alpha-mannosidase from jack bean, suggesting potential therapeutic applications in treating disorders related to enzyme malfunction (Popowycz et al., 2001).
Synthesis and Chemical Properties
Studies have focused on the synthesis and chemical properties of related compounds. Goli et al. (1994) described a method for synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters, highlighting the chemical versatility of these compounds (Goli et al., 1994).
Potential in Drug Discovery
The compound and its analogs have potential applications in drug discovery. For instance, Yoshida et al. (1996) synthesized (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating its applicability in the synthesis of biologically active compounds (Yoshida et al., 1996).
Asymmetric Synthesis and Catalysis
These compounds play a role in asymmetric synthesis and catalysis. Ruiz-Olalla et al. (2015) described the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, which belong to the same class of compounds, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Neuroprotection and Receptor Agonism
Compounds in this class have shown potential in neuroprotection. A study by Battaglia et al. (1998) found that aminopyrrolidine derivatives, similar in structure to the compound , can protect neurons against excitotoxic degeneration, suggesting their role in developing neuroprotective drugs (Battaglia et al., 1998).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of related compounds have been explored. Venkatraman et al. (2004) synthesized novel thiazolidinedione derivatives of α-lipoic acid, showing potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and suggesting their use in treating inflammatory skin conditions (Venkatraman et al., 2004).
Biological Activity and Insecticide Potential
The biological activity of 1,3-dithiolane-containing compounds, a class to which the compound belongs, has been studied for potential use as insecticides. Li et al. (2013) synthesized 1,3-dithiolane-containing nitromethylene derivatives and evaluated their insecticidal activity, indicating their potential in pest control (Li et al., 2013).
Propiedades
Número CAS |
121702-93-0 |
|---|---|
Nombre del producto |
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
Fórmula molecular |
C8H15NOS2 |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
Clave InChI |
BHJXMJSQJLEOMC-GJMOJQLCSA-N |
SMILES isomérico |
CN1CCC[C@@H]1[C@@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canónico |
CN1CCCC1C2C(CSS2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
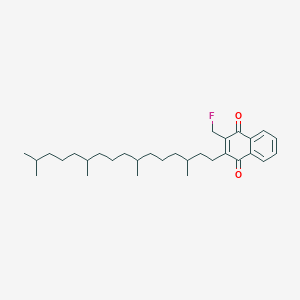


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
